molecular formula C8H6ClNO B095198 5-Chloro-2-methylbenzoxazole CAS No. 19219-99-9

5-Chloro-2-methylbenzoxazole

Cat. No.: B095198
CAS No.: 19219-99-9
M. Wt: 167.59 g/mol
InChI Key: HJCIGAUHTJBHBQ-UHFFFAOYSA-N
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Description

5-Chloro-2-methylbenzoxazole is a heterocyclic aromatic compound with the molecular formula C8H6ClNO. It is a derivative of benzoxazole, characterized by the presence of a chlorine atom at the fifth position and a methyl group at the second position on the benzoxazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.

Scientific Research Applications

5-Chloro-2-methylbenzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and optical brighteners

Safety and Hazards

5-Chloro-2-methylbenzoxazole may cause skin irritation and serious eye irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to use personal protective equipment when handling this compound .

Future Directions

Benzoxazole derivatives, including 5-Chloro-2-methylbenzoxazole, have been extensively used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities . Therefore, future research may focus on exploring the potential applications of this compound in medicinal chemistry and drug development .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methylbenzoxazole typically involves the cyclization of 2-aminophenol with appropriate chlorinated precursors. One common method includes the reaction of 2-aminophenol with 5-chloro-2-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate cyclization and formation of the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as metal catalysts or ionic liquids may be used to improve reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methylbenzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

Comparison with Similar Compounds

    2-Methylbenzoxazole: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.

    2,5-Dimethylbenzoxazole: Contains an additional methyl group, which can influence its physical and chemical properties.

    5-Chloro-2-aminobenzoxazole: Contains an amino group instead of a methyl group, leading to different applications and reactivity.

Uniqueness: 5-Chloro-2-methylbenzoxazole is unique due to the presence of both a chlorine atom and a methyl group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-chloro-2-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCIGAUHTJBHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051831
Record name 5-Chloro-2-methylbenzoxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19219-99-9
Record name 5-Chloro-2-methylbenzoxazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazole, 5-chloro-2-methyl-
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Record name 19219-99-9
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Record name Benzoxazole, 5-chloro-2-methyl-
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Record name 5-Chloro-2-methylbenzoxazole
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Record name 5-chloro-2-methylbenzoxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the origin of 5-Chloro-2-methylbenzoxazole in the context of these research papers?

A: this compound is not naturally occurring in the environment described by these research papers. Instead, it is a biotransformation product resulting from the degradation of 4-Chloro-2-nitrophenol (4C2NP) by specific bacterial strains. [, , , ] These bacteria, found in contaminated environments, utilize 4C2NP as a substrate in their metabolic processes, ultimately leading to the formation of this compound.

Q2: Which bacterial strains are known to produce this compound from 4-Chloro-2-nitrophenol?

A2: Research points to several bacterial strains capable of this biotransformation:

  • Bacillus subtilis RKJ 700: This soil bacterium can degrade high concentrations of 4C2NP (up to 1.5 mM) and produces this compound as a final product. []
  • Bacillus aryabhattai strain PC-7: This bacterium, isolated from wastewater, can also degrade 4C2NP and forms this compound. []
  • Marine Bacillus sp. strain MW-1: This marine bacterium is also reported to biotransform 4-Chloro-2-nitrophenol into this compound. []

Q3: How is this compound identified in the laboratory setting?

A3: Researchers employ various analytical techniques to identify and characterize this compound during biodegradation studies:

  • Gas chromatography-mass spectrometry (GC-MS): This technique is commonly used to separate, identify, and quantify the different compounds present in a sample, including this compound. [, ]
  • High-performance liquid chromatography (HPLC): This method is valuable for separating and quantifying this compound and other metabolites in the degradation pathway of 4C2NP. []

Q4: Is there any information available about the structure of this compound?

A: While the provided research focuses on the biotransformation process, one study sheds light on the structure of this compound. A zinc(II) complex utilizing this compound as a ligand was analyzed using single-crystal X-ray diffraction (XRD). [] This analysis confirmed the presence of a 5-chloro-2-methyl-1,3-benzoxazole structure within the complex.

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